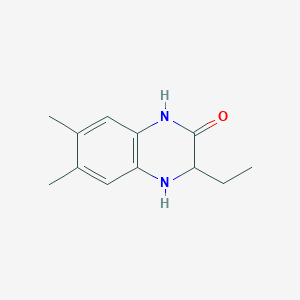
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is an organic compound that features a unique structure combining an indene backbone with a dimethylamino group and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol typically involves the reaction of 2,3-dihydro-1H-indene-4,5-diol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The process can be summarized as follows:
Starting Materials: 2,3-dihydro-1H-indene-4,5-diol, formaldehyde, dimethylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid as a catalyst.
Procedure: The starting materials are mixed and heated under reflux conditions to promote the reaction. The product is then isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated indene derivative.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Saturated indene derivatives.
Substitution: Various substituted indene derivatives depending on the electrophile used.
Scientific Research Applications
1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol exerts its effects depends on its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form additional hydrogen bonds. These interactions can influence the compound’s binding to enzymes, receptors, or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
- 1-((Dimethylamino)methyl)naphthalene-2-ol
- 1-((Dimethylamino)methyl)benzene-2-ol
- 1-((Dimethylamino)methyl)anthracene-2-ol
Uniqueness: 1-((Dimethylamino)methyl)-2,3-dihydro-1H-indene-4,5-diol is unique due to its indene backbone, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-[(dimethylamino)methyl]-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-13(2)7-8-3-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,14-15H,3-4,7H2,1-2H3 |
InChI Key |
AYTFWINRWVAOKT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC2=C1C=CC(=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Thieno[3,2-e]-1,2-thiazin-4-ol, 3,4-dihydro-, 1,1-dioxide, (4S)-](/img/structure/B11897805.png)
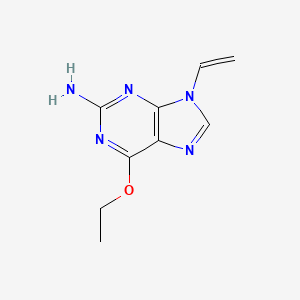
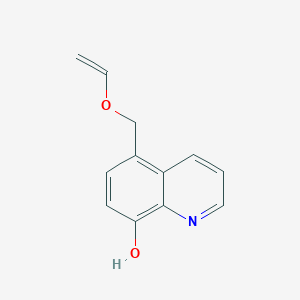
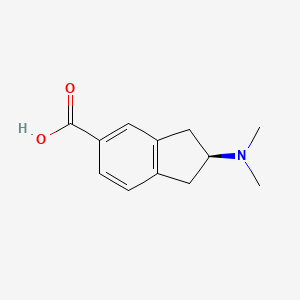

![1-(Benzo[d][1,3]dioxol-4-yl)piperazine](/img/structure/B11897831.png)
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11897836.png)
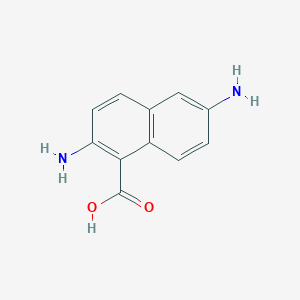
![[(4-Methoxynaphthalen-1-YL)methyl]hydrazine](/img/structure/B11897856.png)


![Methyl 2-(6-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11897887.png)
